molecular formula C12H24Cl2O7 B6292508 Bis[2-[2-(2-chloroethoxy)ethoxy]ethyl]ether CAS No. 52559-90-7

Bis[2-[2-(2-chloroethoxy)ethoxy]ethyl]ether

Cat. No. B6292508
CAS RN: 52559-90-7
M. Wt: 351.22 g/mol
InChI Key: CILFWGJSUHYFSN-UHFFFAOYSA-N
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Description

“Bis[2-[2-(2-chloroethoxy)ethoxy]ethyl]ether” is an organic compound with the linear formula: O(CH2CH2OCH2CH2Cl)2 . It’s also known as 1,11-Dichloro-3,6,9-trioxaundecane or Tetraethylene glycol dichloride . It’s used in the preparation of a series of para-(1,1,3,3-tetramethylbutyl)-phenoxypoly(ethoxy)ethanols .


Synthesis Analysis

This compound is synthesized as an impurity during the preparation of 2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]ethanol .


Molecular Structure Analysis

The molecular weight of “Bis[2-[2-(2-chloroethoxy)ethoxy]ethyl]ether” is 231.12 . The SMILES string representation is ClCCOCCOCCOCCCl .


Physical And Chemical Properties Analysis

“Bis[2-[2-(2-chloroethoxy)ethoxy]ethyl]ether” has a refractive index (n20/D) of 1.464 and a density of 1.18 g/mL at 20 °C (lit.) .

Scientific Research Applications

Syntheses and Structures of Silver(I) Complexes

A study by An et al. (2011) explored the synthesis and structures of Silver(I) complexes utilizing dithioether ligands that incorporate ethyleneoxy segments, including variants like bis(2-(pyridin-2-ylthio)ethyl)ether and bis(2-(benzothiazol-2-ylthio)ethyl)ether. These complexes demonstrated significant inhibitory effects on the growth of Phaeodactylum tricornutum, with variations in activity influenced by the ligands' terminal groups and ethyleneoxy chain lengths (An et al., 2011).

Solubility in Supercritical Carbon Dioxide

Yang and Wang (2010) investigated the solubility of bis(2-hydroxyethyl) ether and its derivatives in supercritical carbon dioxide. The study revealed that end-group modifications and molecular weight significantly impact solubility, providing insights into the properties of such compounds under varying pressures and temperatures (Yang & Wang, 2010).

Ether Polymerization Behavior

Smit et al. (2004) examined the impact of ether and thioether backbone substituents on the ethylene polymerization behavior of bis(imino)pyridine iron complexes. The study found that the presence of bulky substituents can significantly enhance polymerization activity, offering potential avenues for developing highly efficient polymerization systems (Smit et al., 2004).

Eco-Friendly Oxidation Processes

Liu et al. (2018) presented an eco-friendly method for oxidizing aromatic alcohols to aromatic carboxylic acids and ketones using bis(methoxypropyl) ether. This process utilizes atmospheric oxygen as the sole oxidant, highlighting a sustainable approach to chemical synthesis with high conversion rates and selectivity (Liu et al., 2018).

Biodegradation of Environmental Pollutants

McClay et al. (2007) explored the biodegradation of bis(2-chloroethyl) ether by Xanthobacter sp. strain ENV481, which can utilize it as a sole carbon and energy source. This research sheds light on potential bioremediation strategies for removing harmful ether-based compounds from contaminated environments (McClay et al., 2007).

Safety And Hazards

“Bis[2-[2-(2-chloroethoxy)ethoxy]ethyl]ether” is classified as Acute Tox. 3 Oral and Acute Tox. 4 Dermal . It’s recommended to use personal protective equipment such as dust mask type N95 (US), Eyeshields, and Gloves when handling this compound .

properties

IUPAC Name

2-[1-chloro-2-[2-[2-[2-chloro-2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24Cl2O7/c13-11(20-3-1-15)9-18-7-5-17-6-8-19-10-12(14)21-4-2-16/h11-12,15-16H,1-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CILFWGJSUHYFSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COC(COCCOCCOCC(OCCO)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24Cl2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-Chloro-2-[2-[2-[2-chloro-2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol

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